molecular formula C8H8BrNO2S B13226464 Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

Cat. No.: B13226464
M. Wt: 262.13 g/mol
InChI Key: BELXMXYCUGNYOU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate typically involves the bromination of a thieno[2,3-c]pyrrole precursor followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step can be achieved using methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thieno[2,3-c]pyrrole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of amino or thio derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
  • Methyl 3-bromo-4H-thieno[2,3-d]pyrrole-2-carboxylate

Uniqueness

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is unique due to its specific ring structure and the presence of both bromine and ester functional groups. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C8H8BrNO2S

Molecular Weight

262.13 g/mol

IUPAC Name

methyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate

InChI

InChI=1S/C8H8BrNO2S/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7/h10H,2-3H2,1H3

InChI Key

BELXMXYCUGNYOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CNC2)Br

Origin of Product

United States

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